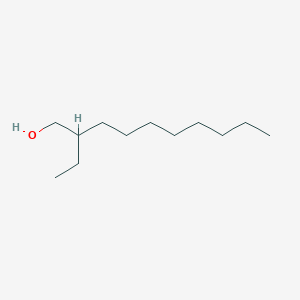
Peanut oil, hydrogenated
Vue d'ensemble
Description
Hydrogenated peanut oil is a product of controlled hydrogenation of peanut oil . It is used in various applications such as an emollient, emulsifier, filling fat for chocolate confectionery products, personal care applications, food packaging adhesives, defoamer in food-contact paper and paperboard, and in food-contact textiles .
Synthesis Analysis
The synthesis of hydrogenated peanut oil involves the process of hydrogenation. This process adds hydrogen to a liquid fat, such as vegetable oil, to turn it into a solid fat at room temperature . Genetic analysis and exploration of major effect QTLs underlying oil content in peanut have been conducted .
Molecular Structure Analysis
The molecular structure of hydrogenated peanut oil is complex and involves various fatty acids. The oil is fully or nearly completely hydrogenated, which reduces the amount of trans fat in the final product .
Chemical Reactions Analysis
Hydrogenated peanut oil undergoes various chemical reactions during its production and use. For instance, during frying, the oil’s stability, attributed to a higher saturated fat content, minimizes harmful byproducts during extended heat exposure compared to other vegetable oils .
Physical And Chemical Properties Analysis
Hydrogenated peanut oil is solid in appearance and insoluble in water . It is stable under normal conditions but can easily hydrolyze under strong acid or strong alkali conditions . The oil’s density, refractive index, and viscosity are highly correlated with its oleic acid and linoleic acid content .
Applications De Recherche Scientifique
Solubility and Storage Stability
Hydrogenated peanut oil’s solubility in refined peanut oil is a key factor in determining its storage stability. The presence and nature of solid crystals in the oil significantly influence whether the oil remains separated or not during storage .
Cold Plasma Hydrogenation
Cold plasma technology offers an eco-friendly approach to hydrogenate oils like peanut oil. This method uses hydrogen gas to create atomic hydrogen necessary for converting unsaturated bonds into saturated ones .
Antioxidant Properties
The bioactive phytochemicals in peanut oil, particularly after processing by-products, can act as antioxidants. These compounds help improve the oxidative stability of unsaturated fatty acids by scavenging free radicals .
Chemical Modification and Synthesis
Hydrogenated peanut oil can undergo chemical modifications for various applications. For instance, ultrasound assistance has been beneficial in synthesizing hydrogenated vegetable oils, enhancing reaction effects .
Solvent Extraction Methods
The production of peanut oil often involves solvent extraction methods using organic solvents like n-hexane or ethyl acetate. This process facilitates the separation of oil from peanuts, which is a crucial step in producing hydrogenated peanut oil .
Mécanisme D'action
Target of Action
Hydrogenated peanut oil is primarily used in food and cosmetic industries . In food products like peanut butter, it acts as a stabilizer to prevent oil separation during storage . In cosmetics, it serves as an emollient, emulsifier, skincare product, and viscosity regulator .
Mode of Action
Hydrogenation raises the melting point of peanut oil, making it solid at room temperature. This prevents the oil from separating from the peanut solids, which is why peanut butter with hydrogenated oil doesn’t need to be refrigerated . In cosmetics, it changes the interfacial tension of liquids such as water and oil so that they can be mixed together .
Biochemical Pathways
The biochemical pathways affected by hydrogenated peanut oil are primarily related to its extraction and use. The extraction of peanut proteins and oil bodies is facilitated by the degradation of the peanut cell wall in aqueous enzymatic extraction . In terms of use, the oil acts as a stabilizer in food products and as an emollient and emulsifier in cosmetic formulations .
Pharmacokinetics
Its adme properties would be influenced by its hydrogenation, which makes it solid at room temperature and prevents it from separating from other components in a mixture .
Result of Action
The primary result of the action of hydrogenated peanut oil is the stabilization of mixtures, such as preventing oil separation in peanut butter . In cosmetics, it makes the skin supple and smooth, and increases or regulates the viscosity of the product .
Action Environment
The action of hydrogenated peanut oil can be influenced by environmental factors. For example, the temperature can affect the state of the oil, with hydrogenation raising its melting point so that it is solid at room temperature . This is particularly important in food products like peanut butter, where the oil needs to remain mixed with the peanut solids during storage .
Orientations Futures
The future of hydrogenated peanut oil looks promising. It is gaining preference among health-conscious consumers due to its potential health benefits . The oil is also being explored for its use in skincare products due to its emollient properties . Furthermore, it serves as a renewable resource in the production of biodiesel, offering an eco-friendly alternative to traditional fossil fuels .
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N9O5/c31-15-5-4-9-23(26(33)41)37-29(44)25(18-19-7-2-1-3-8-19)39-28(43)24(10-6-16-36-30(34)35)38-27(42)22(32)17-20-11-13-21(40)14-12-20/h1-3,7-8,11-14,22-25,40H,4-6,9-10,15-18,31-32H2,(H2,33,41)(H,37,44)(H,38,42)(H,39,43)(H4,34,35,36)/t22-,23-,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVAHGMTRWGMTB-JBXUNAHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N9O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045851 | |
| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dalda | |
CAS RN |
68425-36-5, 118476-85-0 | |
| Record name | Hydrogenated peanut oil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068425365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118476850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peanut oil, hydrogenated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peanut oil, hydrogenated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1H-Benzo[d]imidazol-5-yl)(phenyl)methanone](/img/structure/B1606263.png)











![1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B1606285.png)
